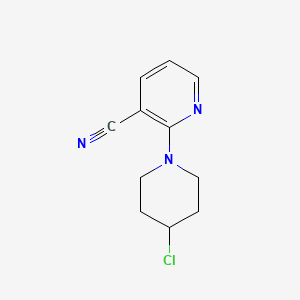

2-(4-Chloropiperidin-1-yl)nicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloropiperidin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c12-10-3-6-15(7-4-10)11-9(8-13)2-1-5-14-11/h1-2,5,10H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBDOUVSMMOTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Cl)C2=C(C=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Chloropiperidin 1 Yl Nicotinonitrile

Strategic Retrosynthesis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comlibretexts.org For 2-(4-Chloropiperidin-1-yl)nicotinonitrile, the most logical disconnection is at the C-N bond between the pyridine (B92270) and piperidine (B6355638) rings. This bond is formed via a nucleophilic aromatic substitution (SNAr) reaction.

This retrosynthetic step identifies two key precursors:

An electrophilic nicotinonitrile derivative: Typically, this would be 2-chloronicotinonitrile or another 2-halonicotinonitrile. The halogen at the 2-position of the pyridine ring acts as a leaving group. youtube.comlibretexts.org The electron-withdrawing nature of the adjacent ring nitrogen and the cyano group facilitates nucleophilic attack at this position. youtube.com

A nucleophilic piperidine derivative: 4-Chloropiperidine (B1584346) serves as the nucleophile, with its secondary amine attacking the electrophilic carbon on the nicotinonitrile ring. youtube.com

These precursors themselves can be synthesized from simpler starting materials or are commercially available, forming the basis for the forward synthesis.

Classical and Modern Synthetic Approaches

The synthesis of the target molecule can be achieved through various methods, ranging from traditional multi-step sequences to more modern, efficient one-pot reactions.

A classical and reliable method for synthesizing this compound is through a multi-step pathway centered on a nucleophilic aromatic substitution (SNAr) reaction. youtube.comyoutube.com This type of reaction is common for preparing 2-substituted pyridines. youtube.com

The general mechanism proceeds in two main stages: addition and elimination. youtube.comyoutube.com

Nucleophilic Attack: The nitrogen atom of 4-chloropiperidine acts as a nucleophile, attacking the C2 carbon of 2-chloronicotinonitrile. This step temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The negative charge is stabilized by resonance, particularly by the electron-withdrawing cyano group and the ring nitrogen. youtube.comyoutube.com

Elimination of Leaving Group: Aromaticity is restored when the leaving group, in this case, the chloride ion, is eliminated, resulting in the final product. youtube.com

This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base to neutralize the HCl generated during the reaction. Similar syntheses of substituted nicotinonitriles have been achieved by reacting a 2-chloronicotinonitrile scaffold with various nucleophiles. chem-soc.sinih.gov

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and operational simplicity. researchgate.netgrowingscience.com While a specific MCR for this compound is not explicitly detailed in the literature, the synthesis of highly substituted pyridines and nicotinonitriles is well-established using these methods. rsc.orgnih.govorganic-chemistry.org

A plausible MCR approach could involve a variation of the Bohlmann-Rahtz pyridine synthesis or related heteroannulation reactions. organic-chemistry.org Such a reaction might bring together an aldehyde, an active methylene (B1212753) compound like malononitrile, and other precursors in the presence of a catalyst to construct the functionalized pyridine ring in a single step. researchgate.netgrowingscience.com These reactions often proceed with high regioselectivity and can be catalyzed by bases or reusable heterogeneous catalysts. growingscience.comorganic-chemistry.org The use of microwave irradiation can further accelerate these reactions, often leading to pure products in short reaction times. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and byproducts. For the SNAr synthesis of this compound, several parameters can be adjusted.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rate and yield. Polar aprotic solvents like DMF, acetonitrile, and THF are commonly screened.

Base: A base is often required to scavenge the acid produced. Inorganic bases (e.g., K₂CO₃) or organic bases (e.g., triethylamine) are typically used.

Temperature: Reactions may be run at room temperature or heated to reflux to increase the reaction rate.

Catalyst: While not always necessary for SNAr on activated rings, catalysis, including photoredox catalysis for unactivated systems, can be explored to improve efficiency. nih.gov

| Parameter | Condition | Effect on Yield/Rate | Reference |

|---|---|---|---|

| Solvent | Ethanol (B145695) vs. DMF | DMF often provides higher yields in SNAr reactions due to its high polarity and aprotic nature. | researchgate.net |

| Temperature | Room Temp vs. Reflux | Heating generally increases the reaction rate, leading to shorter completion times. | organic-chemistry.org |

| Catalyst | Base (e.g., Piperidine, NaOH) | The choice and amount of base can be critical for driving the reaction to completion. | rsc.org |

| Method | Conventional vs. Microwave | Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields. | nih.gov |

Derivatization Strategies and Analogue Synthesis

Derivatization of the this compound scaffold is a key strategy for generating analogues for structure-activity relationship (SAR) studies. Modifications can be made at several positions, including the piperidine ring and the nicotinonitrile core.

The synthesis of analogues can be achieved by employing different precursors in the main synthetic pathway. For instance, various substituted 2-chloronicotinonitriles or alternative piperidine derivatives can be used. google.comgoogle.com The Suzuki coupling reaction, for example, provides an efficient method for constructing 4-aryl or 4-benzyl piperidines, which could then be coupled with the nicotinonitrile core. organic-chemistry.org

The nicotinonitrile portion of the molecule offers several sites for chemical modification. ekb.eg

The Nitrile Group: The cyano (–C≡N) group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions or be converted to other heterocycles.

The Pyridine Ring: The pyridine ring itself can undergo further substitution. For example, pyridinone derivatives can be converted to their corresponding 2-chloro derivatives using reagents like phosphorus oxychloride. chem-soc.siresearchgate.net This newly introduced chloro group can then be displaced by other nucleophiles. nih.gov Additionally, functional groups on the pyridine ring can be modified, such as the conversion of an ester to a hydrazide, which can then be used to build more complex heterocyclic systems. chem-soc.siresearchgate.net Thorpe-Ziegler cyclization of appropriate precursors can lead to the formation of fused ring systems like furo[2,3-b]pyridines. eurjchem.com

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Chlorination of Pyridone | POCl₃ | 2-Chloronicotinonitrile | chem-soc.sinih.gov |

| O-Alkylation | Ethyl Chloroacetate | O-Ethyl Glycolate Derivative | researchgate.net |

| Hydrazinolysis | Hydrazine (B178648) Hydrate (B1144303) | Hydrazide Derivative | researchgate.net |

| Thorpe-Ziegler Cyclization | Base (e.g., NaH) | Fused Furo[2,3-b]pyridine | eurjchem.com |

| N-Acylation/Sulfonylation | Aroyl chloride / Sulfonyl chloride | N-Aroyl / N-Sulfonyl derivative | researchgate.netnih.gov |

Modifications on the Piperidine Ring System

The piperidine moiety of this compound is a key site for structural diversification. The chlorine atom at the 4-position serves as a versatile handle for introducing a range of functional groups and for constructing more complex architectures.

One notable modification involves the introduction of a second hydroxyl group at the C-4 position of the piperidine ring. nih.gov This transformation can lead to a significant alteration of the compound's pharmacological profile. For instance, in related piperidine-containing compounds, the addition of a hydroxyl group has been shown to decrease affinity for certain receptors while only modestly affecting potency for others. nih.gov

Another sophisticated modification is the creation of a spirocyclic system on the piperidine ring. This is achieved by constructing a cyclopropyl (B3062369) ring prior to the assembly of the piperidine ring itself. beilstein-journals.org This approach introduces significant three-dimensional complexity to the molecule, which can influence its interaction with biological targets. The synthesis of an aminopiperidine derivative bearing a spirocyclic ring has been successfully demonstrated, showcasing the feasibility of this strategy. beilstein-journals.org

Further modifications include the hydrogenation of unsaturated piperidinone precursors to yield stereoselectively substituted piperidines. nih.gov This method allows for precise control over the stereochemistry of the final product, which is often crucial for biological activity.

Table 1: Examples of Modifications on the Piperidine Ring

| Starting Material Class | Reagents and Conditions | Product Feature | Reference |

|---|---|---|---|

| N-(2-phenoxyethyl)-4-benzylpiperidine | Progressive modifications including hydroxylation | 4-Hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | nih.gov |

| Ethyl cyanoacetate (B8463686) and 1,2-dibromoethane | EtONa, BrCH₂CH₂Br, EtOH, reflux; followed by further steps | Aminopiperidine derivative with a spiro cyclopropyl ring | beilstein-journals.org |

| Unsaturated substituted piperidinones | Rhodium(I) catalyst with a ferrocene (B1249389) ligand, H₂ | Stereoselective cis-configured 2,4-disubstituted 1-alkylpiperidines | nih.gov |

Introduction of Diverse Substituents and Hybrid Systems

The nicotinonitrile scaffold provides multiple avenues for the introduction of diverse substituents and the creation of hybrid molecular systems. These modifications are typically aimed at exploring structure-activity relationships and developing compounds with enhanced properties.

One common strategy involves the reaction of nicotinonitrile derivatives with various electrophilic reagents. For example, 2-hydrazinyl nicotinonitrile derivatives can be reacted with reagents like acetic acid and benzyl (B1604629) acetoacetate (B1235776) to afford fused heterocyclic systems such as triazolopyridines and pyrazolyl nicotinonitriles. nih.gov

Furthermore, the 2-chloro group on related nicotinonitrile structures can be displaced by nucleophiles. For instance, reaction with n-octyl amine can lead to the formation of 2,2'-(octylazanediyl)bis(nicotinonitrile) derivatives. nih.gov This demonstrates the utility of the chloro-substituent as a leaving group for introducing new functionalities.

The synthesis of fused nicotinonitrile derivatives has also been explored. Reaction of a pyridone precursor with benzoyl isothiocyanate can yield a fused pyridine derivative. longdom.org Similarly, sulfurization and selenation reactions can be employed to create novel fused systems. longdom.org The construction of pyrano[2,3-b]pyridine derivatives has also been achieved through reactions with benzylidene derivatives. longdom.org

Table 2: Introduction of Diverse Substituents and Hybrid Systems

| Starting Nicotinonitrile Derivative | Reagent(s) | Resulting Compound/System | Reference |

|---|---|---|---|

| 2-Hydrazinyl nicotinonitrile | Acetic acid or Benzyl acetoacetate | Triazolopyridines or Pyrazolyl nicotinonitriles | nih.gov |

| 2-Chloropyridine derivative | n-Octyl amine | 2,2'-(Octylazanediyl)bis(nicotinonitrile) | nih.gov |

| 2,6-Dioxonicotinonitrile derivative | Benzoyl isothiocyanate | Fused pyridine derivative | longdom.org |

| 2,6-Dioxonicotinonitrile derivative | Sulfur or Selenium | Fused pyridine derivatives (Thienopyridines or Selenopyridines) | longdom.org |

| Pyridine-3-carbonitrile derivative | Benzylidene derivative | Pyrano[2,3-b]pyridine derivative | longdom.org |

Green Chemistry Principles in the Synthesis of Nicotinonitrile-Piperidine Compounds

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including those with nicotinonitrile and piperidine scaffolds. These approaches aim to reduce the environmental impact of chemical processes by using less hazardous substances, improving atom economy, and employing more sustainable reaction conditions.

An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are precursors to piperidines. This method presents significant advantages over classical synthetic routes like the Dieckman condensation. nih.gov

In the context of nicotinonitrile synthesis, researchers have explored the use of more eco-compatible solvents. For instance, eucalyptol (B1671775) has been successfully used as a solvent for the synthesis of highly functionalized pyridines, offering a greener alternative to conventional solvents like chloroform, ethanol, and methanol (B129727). researchgate.net

The use of milder and more cost-effective reaction conditions is another aspect of green chemistry being implemented. One-pot multicomponent syntheses of nicotinonitrile derivatives have been reported at ambient temperature in an ethanol medium, using catalytic amounts of ammonium (B1175870) acetate (B1210297) and drops of piperidine. nih.gov This approach simplifies the synthetic procedure, reduces energy consumption, and minimizes waste.

The development of catalytic systems that allow for efficient transformations is also a key area of green chemistry research. For example, the conversion of piperidines to the corresponding pyridines, a step that can be part of a synthetic route to nicotinonitriles, can be achieved using a supported vanadia catalyst. google.com

Table 3: Application of Green Chemistry Principles

| Synthetic Focus | Green Chemistry Principle | Specific Application | Reference |

|---|---|---|---|

| N-substituted piperidones | Improved synthetic efficiency | Development of a more efficient approach than the classical Dieckman condensation | nih.gov |

| Highly functionalized pyridines | Use of renewable/safer solvents | Use of eucalyptol as a reaction solvent | researchgate.net |

| Nicotinonitrile derivatives | Energy efficiency, atom economy | One-pot multicomponent synthesis at ambient temperature | nih.gov |

| Pyridine synthesis from piperidine | Catalysis | Use of a supported vanadia catalyst | google.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For 2-(4-Chloropiperidin-1-yl)nicotinonitrile, the key pharmacophoric features can be identified by dissecting its molecular structure:

Nicotinonitrile Moiety : The pyridine (B92270) ring with an adjacent cyano group (nicotinonitrile) is a critical feature. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the cyano group can also participate in polar interactions. The aromatic nature of the pyridine ring allows for potential π-π stacking interactions with aromatic amino acid residues in a target protein.

Piperidine (B6355638) Ring : This saturated heterocyclic ring acts as a linker or spacer, connecting the nicotinonitrile core to the chloro substituent. Its conformational flexibility is a key descriptor of a drug's oral bioavailability and its ability to orient the other pharmacophoric groups correctly within a binding pocket. pharmacophorejournal.com Piperazine nuclei, structurally similar to piperidine, are often found in pharmacologically active compounds and are considered privileged structures. pharmacophorejournal.com

4-Chloro Substituent : The chlorine atom at the 4-position of the piperidine ring significantly influences the compound's lipophilicity and steric profile. As a halogen, it can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. Its electron-withdrawing nature can also affect the basicity of the piperidine nitrogen.

In silico studies on related heterocyclic compounds often involve identifying these features to predict drug-like properties and potential biological targets. pharmacophorejournal.com

Impact of Nicotinonitrile Core Modifications on Biological Activities

The nicotinonitrile core is a versatile scaffold that can be modified to modulate biological activity. Studies on related nicotinonitrile derivatives have shown that substitutions on the pyridine ring can lead to a wide range of pharmacological effects, including antitumor properties. nih.gov

For instance, the synthesis of novel heterocyclic compounds often starts with a nicotinonitrile scaffold. nih.gov Modifications can include the introduction of different substituents or the fusion of other rings to the pyridine core. The reaction of nicotinonitrile derivatives with reagents like phosphorus oxychloride or hydrazine (B178648) hydrate (B1144303) can yield building blocks for more complex molecules, such as 2-chloropyridones and 2-hydrazinyl nicotinonitrile derivatives. nih.gov These modifications alter the electronic distribution, steric bulk, and hydrogen bonding capacity of the core, thereby influencing its interaction with biological targets. One study revealed that derivative 14a was highly effective against several tested cancer cell lines. nih.gov

| Derivative | Modification from Nicotinonitrile Scaffold | Reported Biological Effect |

| 6a | Addition of a 4-chlorophenyl group and a naphthalen-1-yl group, with chlorine at position 2. | Building block for other derivatives. nih.gov |

| 11a | Hydrazinyl group at position 2, with 4-chlorophenyl and naphthalen-1-yl groups. | Building block for other derivatives. nih.gov |

| 14a | Phenylacetyl chloride reacted with a hydrazinyl derivative. | Potent cytotoxic effects against NCIH 460 and RKOP 27 cell lines. nih.gov |

This table is based on derivatives synthesized from a nicotinonitrile scaffold, illustrating the impact of core modifications as described in the cited research.

These examples underscore that even minor changes to the nicotinonitrile core can have a profound impact on the resulting compound's biological activity profile. nih.gov

Influence of Piperidine Ring Substituents and Stereochemistry

Substituents on the piperidine ring play a crucial role in modulating a compound's activity. In this compound, the chlorine atom at the 4-position is a key feature. The nature, position, and stereochemistry of substituents on this ring can affect binding affinity and selectivity.

SAR studies on structurally related 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have demonstrated the importance of stereochemistry. nih.gov In that series, the S-(+) enantiomers consistently showed more potent analgesic activity than their R-(-) counterparts, highlighting that the spatial arrangement of substituents is critical for optimal receptor interaction. nih.gov Although the core is a piperazine, the principle applies to piperidine rings as well.

For the 4-chloro substituent on the piperidine ring of our title compound, several factors are at play:

Size and Shape : The size of the substituent can influence how well the molecule fits into a binding pocket.

Lipophilicity : The chloro group increases the lipophilicity of the piperidine ring, which can affect membrane permeability and binding to hydrophobic pockets.

Electronic Effects : The electron-withdrawing nature of chlorine can modulate the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH.

Changing the substituent from a chloro group to other functionalities (e.g., fluoro, methyl, hydroxyl) or altering its position on the ring would be expected to significantly alter the biological activity.

Role of Linker and Bridging Moieties in Activity Modulation

The length, rigidity, and conformational flexibility of a linker determine the relative orientation of the pharmacophoric groups it connects. pharmacophorejournal.com An optimal linker positions these groups precisely in the corresponding binding sites of a biological target to maximize interaction strength. The number of flexible bonds in a molecule is a key topological feature that has been shown to be an excellent descriptor of oral bioavailability. pharmacophorejournal.com

In the case of our title compound, the piperidine ring provides a semi-rigid scaffold. Its chair-like conformations can place the chloro substituent in either an axial or equatorial position, which could influence binding affinity. Modifications to this linker, such as replacing the piperidine with a more rigid or more flexible ring system (e.g., piperazine, pyrrolidine, or an acyclic chain), would directly impact the spatial relationship between the nicotinonitrile core and the distal substituent, thereby modulating its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, a QSAR model could be a powerful tool for predicting the activity of novel derivatives and guiding the design of more potent compounds.

Developing a QSAR model involves several steps:

Data Set Collection : A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms like gene expression programming, are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

For instance, a 3D-QSAR study on 1,2,4-triazole (B32235) derivatives identified steric and electrostatic fields as key contributors to anticancer activity. nih.gov A similar model for nicotinonitrile derivatives could reveal the key physicochemical properties that govern their activity, such as the optimal volume and electronic character of substituents on the piperidine ring.

Advanced Computational Chemistry in SAR/SPR Analysis

Modern drug discovery heavily relies on advanced computational methods to accelerate the identification and optimization of lead compounds. These techniques provide insights into molecular interactions at an atomic level, complementing experimental SAR studies.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com It is widely used to understand the binding mode of a potential drug and to estimate its binding affinity. mdpi.com

For this compound, a docking simulation would involve placing the compound into the active site of a target protein. The simulation would explore various possible conformations and orientations of the ligand, scoring them based on a force field that calculates the interaction energy.

A typical docking study on related heterocyclic compounds reveals:

Binding Energy : A negative value, usually in kcal/mol, that estimates the strength of the ligand-receptor interaction. More negative values suggest stronger binding. mdpi.com

Key Interactions : The specific amino acid residues in the active site that interact with the ligand. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

Binding Pose : The predicted three-dimensional arrangement of the ligand within the binding site.

For example, a docking simulation of thiazole (B1198619) derivatives against the main protease of SARS-CoV-2 showed binding energies ranging from -5.8 to -8.6 kcal/mol, with the most potent compound forming hydrogen bonds and hydrophobic interactions with specific residues like ASN 142 and GLY 143. mdpi.com A similar study for this compound would provide invaluable information for rational drug design, allowing researchers to visualize how modifications to its structure might enhance or diminish its binding to a target.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | Kinase X | -8.2 | Tyr150 (π-π stacking with pyridine), Leu80 (hydrophobic), Asp145 (H-bond with piperidine N) |

| Analog A (4-F-piperidine) | Kinase X | -7.9 | Tyr150, Leu80, Asp145 |

| Analog B (4-OH-piperidine) | Kinase X | -8.5 | Tyr150, Leu80, Asp145, Ser148 (H-bond with OH) |

This table presents hypothetical molecular docking data to illustrate the typical output and insights gained from such simulations.

No Publicly Available Research Data for this compound

A comprehensive search of scientific literature and public databases has revealed no specific research findings on the molecular dynamics simulations, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, or quantum chemical calculations for the chemical compound this compound.

Despite a thorough investigation into various scientific and patent databases, no dedicated studies detailing the structure-activity relationship (SAR) or structure-property relationship (SPR) for this particular compound could be located. The initial search strategy, which focused on identifying research on the conformational analysis, preclinical ADMET profiles, and electronic properties of this compound, did not yield any relevant results.

Subsequent, broader searches for the synthesis, physicochemical properties, or any biological activity associated with this compound also failed to uncover specific data that would allow for a scientifically accurate and detailed discussion of the topics requested in the provided outline. While general information on related chemical structures, such as nicotinonitrile and piperidine derivatives, is available, this information is not directly applicable to the specific compound and therefore cannot be used to fulfill the request for a detailed analysis.

Without any available research data, it is not possible to generate the requested article on the "" of this compound. The creation of such an article would necessitate the fabrication of data and research findings, which falls outside the scope of providing factual and accurate information.

Therefore, until research on this compound is conducted and published in the public domain, a detailed scientific article as per the specified outline cannot be produced.

Preclinical Pharmacological and Biological Investigations

In Vitro Biological Profiling and Target Identification

In vitro studies are fundamental in preclinical research to determine a compound's biological activity at a cellular and molecular level. For the broader class of nicotinonitriles, these studies have revealed a wide range of activities.

Enzyme Inhibition and Activation Studies (e.g., Kinases, Acetylcholinesterase)

Nicotinonitrile derivatives have been investigated as inhibitors of various enzymes. For instance, certain polyfunctionalized pyridines, which share a core structure, have shown potent dual-target activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comresearchgate.net Specifically, a compound identified as 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile demonstrated an IC50 value of 13 nM against AChE. mdpi.comresearchgate.net

Additionally, the pyridine (B92270) nucleus is a key feature in inhibitors of the oncogenic serine/threonine kinase PIM-1. nih.gov Other studies have explored aminopyrimidine-2,4-diones and related compounds as dual inhibitors of BRD4 and polo-like kinase 1 (PLK1), which are critical in cell cycle regulation and cancer progression. nih.gov While these findings highlight the potential of the nicotinonitrile scaffold in enzyme inhibition, specific data for 2-(4-Chloropiperidin-1-yl)nicotinonitrile is not available.

Receptor Binding and Modulation Assays

The nicotinonitrile scaffold is present in molecules designed to interact with various receptors. Studies have been conducted on 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines as non-imidazole histamine (B1213489) H3 receptor antagonists. nih.gov Furthermore, certain 2'-fluoro-(substituted thiophenyl)deschloroepibatidine analogues containing a pyridine ring have shown subnanomolar affinity at α4β2* nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Another study identified a polyfunctionalized pyridine, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, as having a high affinity for sigma-1 (σ1) receptors with a Ki value of 1.45 nM. mdpi.comresearchgate.net There is no specific data available regarding receptor binding for this compound.

Cell-Based Assays for Mechanistic Insights (e.g., antiproliferative activity against cancer cell lines, antimicrobial activity)

Antiproliferative Activity:

The antiproliferative potential of various nicotinonitrile derivatives has been a significant area of research. nih.govnih.gov

Novel nicotinonitrile derivatives have shown cytotoxic activity against various cancer cell lines, including lung (NCI-H460), colon (RKOP 27), cervical (HeLa), and skin (SKMEL 28) cancer cells. nih.gov

Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the PIM-1 kinase, which is involved in cancer development. nih.gov

Other synthesized pyridinethione and thienopyridine derivatives have demonstrated selective activity against human liver and colon cancer cells. nih.gov

A series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which can be synthesized from related precursors, showed potent antiproliferative activity against a panel of four cancer cell lines, with some derivatives having GI50 values ranging from 22 nM to 31 nM. mdpi.com

Antimicrobial Activity:

The antimicrobial properties of the nicotinonitrile scaffold have also been explored.

Synthesized 2-amino and 2-methoxy nicotinonitrile derivatives have been tested against Gram-positive bacteria (e.g., B. megaterium, S. aureus), Gram-negative bacteria (E. coli), and fungi (Aspergillus niger). worldnewsnaturalsciences.com

Other studies have synthesized 3-cyano-2(1H)pyridinethione derivatives that exhibited better antibacterial activity against Escherichia coli and Bacillus thuringiensis than the control drug. researchgate.net

Derivatives of 2-amino-4-chloropyridine (B16104) have shown variable to modest activity against several strains of bacteria and fungi. researchgate.net

A peptide conjugated with a piperidine (B6355638) derivative has shown potent activity against multidrug-resistant pathogens, including MRSA, with MIC values from 3.1 µM to 6.2 µM. nih.gov

No direct antiproliferative or antimicrobial data for this compound has been reported.

Antioxidant and Anti-inflammatory Activity Assessments

The pyridine ring, a core component of nicotinonitriles, is found in compounds with anti-inflammatory and antioxidant properties. nih.govnih.gov

Antioxidant Activity: Several studies have evaluated the antioxidant potential of newly synthesized nicotinonitrile analogues. One study, using the ABTS radical cation decolorization assay, found that a nicotinonitrile-thiazole hybrid was a promising antioxidant agent with an inhibition activity of 86.27%. dntb.gov.uaresearchgate.net Another investigation on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed that some derivatives displayed significant DPPH radical scavenging activity, comparable to the standard Trolox. mdpi.com

Anti-inflammatory Activity: Cyanopyridines (nicotinonitriles) are generally recognized for their potential anti-inflammatory properties. nih.gov A cathelicidin-like peptoid, P13#1, demonstrated anti-inflammatory effects by inhibiting the LPS-induced release of nitric oxide and pro-inflammatory cytokines in cell cultures. unina.it

Specific antioxidant or anti-inflammatory activity for this compound has not been documented.

Modulation of Cellular Pathways and Signaling

The ability of nicotinonitrile-containing compounds to modulate cellular pathways is often linked to their anticancer effects.

Inhibition of kinases like PLK1 can lead to cell cycle arrest at the G2/M phase and induce apoptosis. nih.gov

One study on a pteridine (B1203161) derivative showed it triggered apoptosis by upregulating BAX and caspase-3 and downregulating the anti-apoptotic Bcl-2 gene. nih.gov

The compound Vacquinol-1, a quinoline (B57606) methanol (B129727) derivative, induces cell death in glioblastoma cells through a process of catastrophic vacuolization. nih.gov

There is no information available on how this compound itself modulates cellular pathways.

In Vivo Efficacy Studies in Non-Human Preclinical Models (Emphasis on Proof-of-Concept for Research Applications)

In vivo studies are critical for understanding a compound's effects in a whole organism. While direct in vivo efficacy studies for this compound are absent from the literature, related compounds have been evaluated.

A series of P2X7 antagonists were tested in mouse models of pain and inflammation, though the lead compound did not show analgesic or anti-inflammatory effects in those specific models. nih.gov

The oncolytic efficacy of Vacquinol-1 was studied, revealing that its individual stereoisomers have distinct pharmacokinetic and pharmacodynamic features in vivo. nih.gov

A novel pleuromutilin (B8085454) derivative, NPDM, exhibited a better therapeutic effect than the reference drug tiamulin (B153960) against MRSA in both mouse thigh and systemic infection models. nih.gov

Preclinical Research on this compound Remains Undisclosed

Following a comprehensive review of scientific literature and publicly accessible data, no preclinical pharmacological or biological investigation data for the specific chemical compound this compound has been identified. Extensive searches for scholarly articles, patents, and research publications have yielded no information regarding its study in biological systems.

This absence of data means that details regarding the selection of study models, the design of research protocols for its biological activities, the identification of pharmacodynamic markers, and the exploration of its mechanisms of action at an organismal level are not available in the public domain.

Consequently, it is not possible to provide an article on the preclinical profile of this compound as requested, due to the lack of foundational research findings. Information on related nicotinonitrile compounds exists, but per the specific constraints of the request, discussion of these is excluded.

Should research on this compound be published and become publicly available in the future, a detailed article on its preclinical pharmacology could be generated.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(4-Chloropiperidin-1-yl)nicotinonitrile, distinct signals would be expected for the protons of the nicotinonitrile and the 4-chloropiperidinyl moieties.

Nicotinonitrile Protons: The three aromatic protons on the pyridine (B92270) ring would appear as distinct multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The proton at position 6 (adjacent to the nitrogen) would likely be the most deshielded, followed by the proton at position 4, and then the proton at position 5.

4-Chloropiperidinyl Protons: The protons on the piperidine (B6355638) ring would appear in the upfield region. The protons on the carbons adjacent to the nitrogen (positions 2' and 6') would be expected around δ 3.5-4.0 ppm. The protons on the carbons at positions 3' and 5' would likely resonate around δ 1.8-2.2 ppm, and the proton at position 4' (bearing the chlorine atom) would be shifted downfield to approximately δ 4.0-4.5 ppm due to the electron-withdrawing effect of the chlorine.

| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity |

| H-6 (Nicotinonitrile) | ~8.2-8.4 | Doublet of doublets |

| H-4 (Nicotinonitrile) | ~7.8-8.0 | Doublet of doublets |

| H-5 (Nicotinonitrile) | ~7.0-7.2 | Triplet |

| H-4' (Chloropiperidinyl) | ~4.0-4.5 | Multiplet |

| H-2', H-6' (Chloropiperidinyl) | ~3.5-4.0 | Multiplet |

| H-3', H-5' (Chloropiperidinyl) | ~1.8-2.2 | Multiplet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Nicotinonitrile Carbons: The carbon of the nitrile group (-CN) would appear in the range of δ 115-120 ppm. The aromatic carbons of the pyridine ring would resonate between δ 110 and 160 ppm.

4-Chloropiperidinyl Carbons: The carbons of the piperidine ring would be observed in the upfield region, with the carbon bearing the chlorine atom (C-4') being the most deshielded of the aliphatic carbons, likely appearing around δ 60-65 ppm. The carbons adjacent to the nitrogen (C-2' and C-6') would be expected around δ 50-55 ppm, and the carbons at C-3' and C-5' would resonate at approximately δ 30-35 ppm.

| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) |

| C=N (Nitrile) | ~117 |

| Aromatic Carbons (Nicotinonitrile) | ~110-160 |

| C-4' (Chloropiperidinyl) | ~60-65 |

| C-2', C-6' (Chloropiperidinyl) | ~50-55 |

| C-3', H-5' (Chloropiperidinyl) | ~30-35 |

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. wikipedia.orghuji.ac.illibretexts.orgnews-medical.netlibretexts.org

COSY: A COSY spectrum would reveal correlations between protons that are coupled to each other (typically on adjacent carbons), confirming the proton assignments within the nicotinonitrile and chloropiperidinyl rings.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the piperidine ring and the nicotinonitrile moiety, for instance, by observing a correlation between the H-2'/H-6' protons of the piperidine ring and the C-2 carbon of the pyridine ring.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.

MS and HRMS: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks separated by 2 m/z units in an approximate ratio of 3:1 (for ³⁵Cl and ³⁷Cl isotopes). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass of the molecular ion, allowing for the determination of the elemental formula.

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. Predicted fragmentation pathways for this compound could include:

Loss of a chlorine radical.

Cleavage of the piperidine ring.

Fragmentation of the nicotinonitrile ring.

Analysis of these fragment ions would help to confirm the proposed structure. scholars.directnih.govresearchgate.netscielo.br

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a valuable tool for identifying the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for:

C≡N stretch (nitrile): A strong, sharp absorption band around 2220-2240 cm⁻¹.

C=C and C=N stretching (aromatic ring): Several bands in the region of 1400-1600 cm⁻¹.

C-H stretching (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

C-N stretching: In the region of 1000-1300 cm⁻¹.

C-Cl stretching: Typically in the fingerprint region, around 600-800 cm⁻¹.

| Functional Group | Predicted IR Absorption (cm⁻¹) |

| Nitrile (C≡N) | 2220-2240 |

| Aromatic C=C and C=N | 1400-1600 |

| Aromatic C-H | >3000 |

| Aliphatic C-H | <3000 |

| C-N | 1000-1300 |

| C-Cl | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to show absorption maxima characteristic of the nicotinonitrile chromophore. Based on data for similar nicotinonitrile derivatives, absorption bands are anticipated in the range of 220-350 nm, corresponding to π→π* transitions within the aromatic system. acs.orgmasterorganicchemistry.comresearchgate.netutoronto.caresearchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of a compound and to quantify its amount in a sample.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of compounds. A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound.

A typical RP-HPLC method would involve:

Stationary Phase: A C18 or C8 column.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

Detection: UV detection at a wavelength corresponding to one of the absorption maxima of the compound (e.g., around 260 nm).

This method would allow for the determination of the purity of a synthesized batch of the compound by separating it from any starting materials, byproducts, or degradation products. For quantification, a calibration curve would be constructed using standards of known concentration. nih.govpensoft.netjapsonline.comsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. Given its likely volatility, this compound could be amenable to GC-MS analysis.

A typical GC-MS method would involve:

GC Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

Carrier Gas: Helium or hydrogen.

Temperature Program: A programmed temperature ramp to ensure good separation and peak shape.

MS Detection: The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting mass spectrum would provide both qualitative (identification based on fragmentation pattern) and quantitative (based on peak area) information.

GC-MS would be a valuable tool for assessing the purity of the compound and for identifying any volatile impurities. scholars.directnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and conformational geometry, which are critical for understanding the molecule's steric and electronic properties.

As of the current body of scientific literature, specific crystallographic data for this compound has not been publicly reported. The generation of such data would require the successful growth of a single crystal of the compound suitable for X-ray diffraction analysis.

For illustrative purposes, a general procedure for the X-ray crystallographic analysis of a novel nicotinonitrile derivative would involve the following steps:

Crystallization: Growing a high-quality single crystal of the compound from a suitable solvent or solvent system.

Data Collection: Mounting the crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern is then recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and optimized (refinement) to generate a final, precise molecular structure.

While specific data for the title compound is unavailable, research on structurally related nicotinonitrile derivatives has demonstrated the power of this technique. For instance, studies on other substituted nicotinonitriles have revealed intricate details of their crystal packing and intermolecular interactions, which are crucial for understanding their solid-state behavior.

Table 1: Hypothetical Crystallographic Data Table for a Nicotinonitrile Derivative

| Parameter | Value |

| Empirical formula | C₁₂H₁₂ClN₃ |

| Formula weight | 233.70 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 15.456(6) Å, β = 105.12(3)° | |

| c = 7.891(3) Å, γ = 90° | |

| Volume | 1190.1(8) ų |

| Z | 4 |

| Density (calculated) | 1.304 Mg/m³ |

| Absorption coefficient | 0.298 mm⁻¹ |

| F(000) | 488 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.125 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be reported from an X-ray crystallography study. No published crystallographic data for this compound currently exists.

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the identification and quantification of chemical compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique used for the analysis of a wide range of organic molecules. It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

A typical LC-MS/MS method for the analysis of this compound would involve:

Sample Preparation: Dissolving the compound in a suitable solvent and potentially performing a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if analyzing from a complex matrix.

Chromatographic Separation: Injecting the sample onto an LC column (e.g., a C18 reversed-phase column) to separate it from impurities. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization, would be employed.

Mass Spectrometric Detection: The eluent from the LC column is directed to the mass spectrometer. The compound would be ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected. The specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provide high selectivity and sensitivity for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile and thermally stable, GC-MS is a valuable analytical technique. The process involves:

Sample Introduction: The sample is injected into a heated inlet, where it is vaporized.

Gas Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

Mass Spectrometric Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a "fingerprint" for identification.

While specific experimental LC-MS/MS or GC-MS data for this compound are not available in peer-reviewed literature, the general methodologies described are standard approaches for the characterization of novel nicotinonitrile compounds. The development of such methods would be a crucial step in its analytical profiling.

Table 2: Illustrative LC-MS/MS and GC-MS Parameters for a Nicotinonitrile Analog

| Parameter | LC-MS/MS | GC-MS |

| Separation | ||

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in Water, B: Acetonitrile | Helium |

| Flow Rate | 0.4 mL/min | 1.0 mL/min |

| Temperature | 40 °C | Oven program: 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Mass Spectrometry | ||

| Ionization | ESI (+) | EI (70 eV) |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan (m/z 50-500) |

| Precursor Ion [M+H]⁺ (Hypothetical) | m/z 234.1 | - |

| Product Ions (Hypothetical) | m/z 198.1, m/z 117.0 | - |

Note: This table provides example parameters and is not based on experimental data for this compound.

Research Prospects and Future Directions for 2 4 Chloropiperidin 1 Yl Nicotinonitrile

Development as a Chemical Probe for Biological Systems

Currently, there is a lack of specific research detailing the use of 2-(4-Chloropiperidin-1-yl)nicotinonitrile as a chemical probe. However, its structural attributes suggest a strong potential for such applications. Chemical probes are small molecules used to study and manipulate biological systems, and the development of this compound into a probe would require systematic evaluation of its biological activity, selectivity, and mechanism of action.

Future research could focus on identifying a specific biological target with which the compound interacts. Should a high-affinity interaction be discovered, the molecule could be further optimized to enhance its potency and selectivity. The introduction of reporter tags, such as fluorescent dyes or biotin, would be a subsequent step to enable the visualization and tracking of the target in living systems. The ultimate goal would be to produce a well-characterized chemical probe to facilitate the study of specific biological pathways and cellular functions.

Table 1: Potential Characteristics for Development as a Chemical Probe

| Feature | Description of Potential Research |

| Potency | Determination of the concentration required to elicit a biological response, with a lower value indicating higher potency. |

| Selectivity | Assessment of the compound's ability to interact with a specific target over other related targets. |

| Mechanism of Action | Elucidation of how the compound interacts with its target to produce a biological effect. |

| Cellular Permeability | Evaluation of the compound's ability to cross cell membranes to reach intracellular targets. |

Utility as a Versatile Synthetic Intermediate for Complex Molecules

The structure of this compound makes it a promising intermediate for the synthesis of more complex molecules. The presence of multiple reactive sites, including the nitrile group and the chloro-substituted piperidine (B6355638) ring, provides opportunities for a variety of chemical transformations. Nicotinonitrile and its derivatives are recognized for their utility in constructing diverse heterocyclic systems.

Future synthetic applications could involve the transformation of the nitrile group into other functional groups, such as amines or carboxylic acids, which would open up further avenues for derivatization. The chlorine atom on the piperidine ring can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. This versatility makes the compound a valuable building block for the creation of libraries of related compounds for screening and other applications.

Exploration of Novel Biological Targets and Therapeutic Avenues

While the specific biological targets of this compound are not yet well-defined, the nicotinonitrile scaffold is present in a number of biologically active compounds. Pyridine-containing molecules have demonstrated a broad range of pharmacological activities, including anticancer and antimicrobial effects. nih.gov The exploration of this compound's biological effects could uncover novel therapeutic applications.

Initial research efforts would likely involve broad biological screening to identify any significant activities. Subsequent studies would then focus on target identification and validation, potentially using techniques such as affinity chromatography or genetic screening. The identification of a novel biological target could pave the way for the development of new therapeutic agents for a variety of diseases.

Design and Synthesis of Advanced Derivatives with Enhanced Specificity

The development of advanced derivatives of this compound with improved specificity is a key area for future research. The synthesis of new nicotinonitrile derivatives is an active area of chemical research. cncb.ac.cnresearchgate.net By systematically modifying the structure of the parent compound, it may be possible to enhance its interaction with a specific biological target while minimizing off-target effects.

Structure-activity relationship (SAR) studies would be crucial in guiding the design of these new derivatives. For example, replacing the chlorine atom with other halogens or functional groups could modulate the compound's electronic properties and binding affinity. Modifications to the nicotinonitrile ring could also be explored to optimize the compound's interaction with its target. Such studies have the potential to yield derivatives with significantly improved therapeutic potential. nih.govnih.gov

Table 2: Examples of Potential Advanced Derivatives and Their Rationale

| Derivative | Modification | Potential Enhancement |

| Fluorinated Analog | Replacement of chlorine with fluorine | Improved metabolic stability and binding affinity. |

| Hydroxylated Analog | Introduction of a hydroxyl group | Increased water solubility and potential for new hydrogen bonding interactions. |

| Alkylated Nitrile | Conversion of the nitrile to an alkylated amine | Altered basicity and potential for new ionic interactions. |

| Fused-Ring System | Cyclization to form a fused heterocyclic system | Increased rigidity and potentially higher target specificity. |

Integration into High-Throughput Screening Programs for Lead Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large numbers of compounds to identify potential drug candidates. nih.gov The integration of this compound and a library of its derivatives into HTS programs could accelerate the discovery of new lead compounds. drugtargetreview.com

For this to be effective, robust and miniaturized assays would need to be developed to screen for the desired biological activity. The compound and its derivatives could be tested against a wide range of biological targets, including enzymes, receptors, and ion channels. Hits identified from these screens would then undergo further validation and optimization to assess their potential as therapeutic agents. The use of HTS technologies is expanding into new areas of drug discovery, including target validation and secondary screening. nih.gov

Advancements in Sustainable Synthesis and Process Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. Future research into the synthesis of this compound could focus on the development of more sustainable and efficient methods. This could involve the use of greener solvents, catalysts, and reaction conditions.

Theoretical Chemistry Contributions to Understanding Compound Behavior

Theoretical and computational chemistry can provide valuable insights into the behavior of molecules at the atomic level. The application of these methods to this compound could help to predict its properties and guide experimental studies.

Quantum chemical calculations could be used to determine the compound's electronic structure, molecular geometry, and reactivity. Molecular docking studies could be employed to predict how the compound might bind to different biological targets, providing a rationale for observed biological activities. cncb.ac.cn These computational approaches can help to prioritize which derivatives to synthesize and which biological targets to investigate, thereby accelerating the research and development process.

Conclusion

Summary of Key Academic Contributions and Discoveries

Research into nicotinonitrile derivatives has yielded a wealth of knowledge, primarily centered on their synthesis and biological activities. A significant academic contribution has been the development of versatile synthetic routes to create a diverse library of these compounds. For instance, multicomponent reactions involving reagents like 2-acetylnaphthalene, aromatic aldehydes, and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) have been established as an efficient one-step method for synthesizing novel nicotinonitrile derivatives.

Furthermore, extensive studies have focused on the chemical reactivity of the nicotinonitrile scaffold, demonstrating its utility as a building block for more complex heterocyclic systems. The chlorine atom in 2-chloronicotinonitrile derivatives, for example, is a key functional group that allows for subsequent nucleophilic substitution reactions, leading to a wide array of functionalized molecules.

The most prominent area of discovery for nicotinonitrile derivatives lies in their pharmacological potential. Numerous studies have reported the promising anticancer and antimicrobial activities of various substituted nicotinonitriles. Certain derivatives have shown significant cytotoxic effects against various cancer cell lines. This has established the nicotinonitrile core as a valuable pharmacophore in the design of new therapeutic agents.

Challenges and Limitations in Current Research on the Compound

Despite the promising findings, research on nicotinonitrile derivatives faces several challenges. A primary limitation is the frequent lack of extensive research on specific, individual compounds within this large family. While the general class shows potential, the specific structure-activity relationships for many derivatives, including 2-(4-Chloropiperidin-1-yl)nicotinonitrile, remain largely unexplored in public academic literature.

A significant hurdle in the synthetic process can be the purification of the final products. The reaction mixtures often contain multiple byproducts, necessitating careful and sometimes complex chromatographic techniques to isolate the desired compound in high purity. Moreover, the scalability of some of the reported synthetic methods for industrial production can be a challenge.

From a biological evaluation perspective, while many studies report in vitro activity, there is a comparative scarcity of in vivo studies to validate these findings in living organisms. The translation of promising in vitro cytotoxicity into effective and safe therapeutic agents is a major bottleneck in the drug discovery pipeline for this class of compounds.

Outlook for Future Research and Potential Impact on Chemical and Biological Sciences

The future of research on nicotinonitrile derivatives appears bright, with several avenues for further exploration. A key direction will be the systematic investigation of structure-activity relationships. By synthesizing and screening a wider array of derivatives, including those with substitutions on the piperidine (B6355638) ring like in this compound, researchers can build more accurate predictive models for designing compounds with enhanced potency and selectivity.

Future work should also focus on elucidating the precise mechanisms of action for the biologically active nicotinonitrile derivatives. Understanding how these compounds interact with their molecular targets at a cellular level is crucial for their development as therapeutic agents. This could involve techniques such as target identification and validation studies.

The development of more efficient and environmentally friendly synthetic methodologies will also be a priority. This includes the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, to make the synthesis of these compounds more sustainable.

The potential impact of continued research in this area is substantial. In the chemical sciences, the development of novel synthetic routes and a deeper understanding of the reactivity of the nicotinonitrile scaffold will expand the toolkit of synthetic chemists. In the biological sciences, the discovery of new and potent anticancer, antimicrobial, and potentially other therapeutic agents from this class of compounds could lead to the development of new medicines to address unmet medical needs. The exploration of specific compounds like this compound and its analogs will be a critical step in realizing this potential.

Q & A

Q. What are the primary synthetic routes for 2-(4-Chloropiperidin-1-yl)nicotinonitrile, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or coupling reactions between 4-chloropiperidine derivatives and cyanopyridine precursors. Key steps include optimizing solvent polarity (e.g., dichloromethane or acetonitrile), temperature control (60–80°C), and catalysts (e.g., NaH or K₂CO₃). Post-reaction purification via column chromatography or recrystallization is critical to achieve >95% purity. Contamination by unreacted starting materials (e.g., 4-chloropiperidine) can reduce yield, necessitating rigorous monitoring via TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic methods:

- ¹H/¹³C NMR : Confirm the presence of the piperidine ring (δ ~3.0–3.5 ppm for N–CH₂) and nitrile group (C≡N stretch at ~2200 cm⁻¹ in IR).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: ~60%, H: ~5%, N: ~15%).

Discrepancies in spectral data may indicate isomerization or incomplete functional group conversion .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound derivatives in cancer studies?

Derivatives of this compound exhibit cytotoxicity by targeting kinase pathways (e.g., GSK-3β inhibition) or disrupting microtubule assembly. For example, 2-(2-aminoethylamino)-4-(4-chlorophenyl)-6-(1H-indol-3-yl)nicotinonitrile (ACIN) loaded into chitosan nanoparticles showed enhanced uptake in CCRF-CEM leukemia cells, reducing viability by >50% at 10 µM. Mechanistic studies should pair in vitro assays (e.g., MTT, flow cytometry) with molecular docking to identify binding interactions with targets like β-tubulin or ATP-binding kinase domains .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies often arise from variations in:

- Cell Line Sensitivity : Test multiple lines (e.g., DU-145 prostate vs. MCF-7 breast cancer) to assess selectivity.

- Drug Delivery Systems : Compare free compounds vs. nanoparticle-encapsulated forms (e.g., COS-SMCC-RGDSK NPs increased cytotoxicity by 30% over free ACIN).

- Assay Conditions : Standardize incubation time (24–72 hr) and serum content (e.g., 10% FBS vs. serum-free). Statistical validation (e.g., ANOVA with p < 0.05) is essential to confirm reproducibility .

Q. What strategies optimize the use of this compound in targeted drug delivery?

- Nanoparticle Functionalization : Conjugate with RGD peptides to enhance tumor targeting via integrin receptor binding.

- Stability Testing : Monitor drug release kinetics in PBS (pH 7.4) vs. tumor microenvironment (pH 6.5) using dialysis membranes.

- In Vivo Validation : Use xenograft models to compare pharmacokinetics (e.g., AUC, t₁/₂) and toxicity profiles (e.g., liver enzyme levels). A 2023 study reported a 2.5-fold increase in tumor accumulation with RGD-modified NPs .

Methodological Challenges

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for this compound?

- Scaffold Modification : Systematically alter substituents on the piperidine ring (e.g., 4-Cl vs. 4-F) or pyridine core (e.g., nitrile vs. amide).

- High-Throughput Screening (HTS) : Use libraries of derivatives in kinase inhibition assays (e.g., GSK-3β IC₅₀ determination).

- Computational Modeling : Apply DFT calculations or molecular dynamics to predict binding affinities. A 2024 study linked electron-withdrawing groups (e.g., -Cl) to enhanced kinase inhibition .

Q. What analytical methods are critical for detecting degradation products of this compound under storage?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH).

- LC-MS/MS : Identify hydrolyzed products (e.g., carboxylic acid from nitrile hydrolysis) or oxidized piperidine rings.

- Stability-Indicating Assays : Develop HPLC methods with resolution >2.0 between parent compound and degradation peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.